molecular formula C13H15F B14425805 1-Fluoro-4-phenylbicyclo[2.2.1]heptane CAS No. 84553-49-1

1-Fluoro-4-phenylbicyclo[2.2.1]heptane

Cat. No.: B14425805
CAS No.: 84553-49-1
M. Wt: 190.26 g/mol
InChI Key: RNKXDIZJVKAJGJ-UHFFFAOYSA-N
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Description

1-Fluoro-4-phenylbicyclo[221]heptane is a bicyclic compound characterized by a fluorine atom and a phenyl group attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-phenylbicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction followed by fluorination. The Diels-Alder reaction between a diene and a dienophile forms the bicyclic structure, which is then subjected to fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-phenylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-Fluoro-4-phenylbicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-phenylbicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets due to its electronegativity and ability to form strong hydrogen bonds. The bicyclic structure provides rigidity, which can influence the compound’s overall bioactivity and stability .

Comparison with Similar Compounds

  • 1-Fluoro-4-methylbicyclo[2.2.1]heptane
  • 1-Fluoro-4-methylbicyclo[2.2.2]octane
  • 1-Fluoro-3-methylbicyclo[1.1.1]pentane

Comparison: 1-Fluoro-4-phenylbicyclo[2.2.1]heptane is unique due to the presence of the phenyl group, which can significantly alter its chemical and physical properties compared to its methyl-substituted counterparts. The phenyl group can enhance the compound’s aromaticity and potential interactions with aromatic systems in biological targets .

Properties

CAS No.

84553-49-1

Molecular Formula

C13H15F

Molecular Weight

190.26 g/mol

IUPAC Name

1-fluoro-4-phenylbicyclo[2.2.1]heptane

InChI

InChI=1S/C13H15F/c14-13-8-6-12(10-13,7-9-13)11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

RNKXDIZJVKAJGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)C3=CC=CC=C3)F

Origin of Product

United States

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